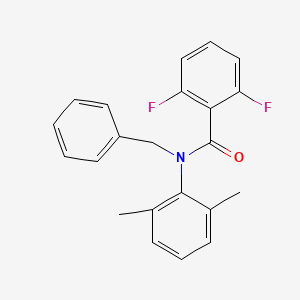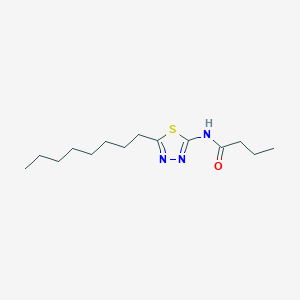
4-(4-Nitrophenyl)-1-phenylbutan-1-one
Übersicht
Beschreibung
4-(4-Nitrophenyl)-1-phenylbutan-1-one is an organic compound that features a nitrophenyl group and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl group can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-(4-Aminophenyl)-1-phenylbutan-1-one.
Oxidation: Various oxidized derivatives of the phenyl group.
Substitution: Substituted derivatives of the nitrophenyl group.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition. Its nitrophenyl group serves as a chromophore, allowing for easy detection and quantification in spectrophotometric assays.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of dyes and pigments, where its nitrophenyl group contributes to the color properties of the final product.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and inflammation. Its ability to undergo reduction and oxidation reactions allows it to modulate redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenyl)-1-phenylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
4-Nitrophenylacetone: Similar structure but lacks the phenyl group on the butanone backbone. This difference affects its reactivity and applications.
4-Nitrophenylbutanone: Lacks the phenyl group, resulting in different chemical properties and uses.
4-Aminophenyl-1-phenylbutan-1-one:
These comparisons illustrate the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in various applications.
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(14-6-2-1-3-7-14)8-4-5-13-9-11-15(12-10-13)17(19)20/h1-3,6-7,9-12H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSNCMCZNHWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277598 | |
| Record name | 4-(4-nitrophenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-29-9 | |
| Record name | NSC3021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-nitrophenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)

![N,N-diethyl-4-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B1656529.png)

phosphanium bromide](/img/structure/B1656532.png)
![4-[6-(3-Methylphenoxy)hexyl]morpholine](/img/structure/B1656533.png)
![N-[(4-Ethoxyphenyl)methylideneamino]-3-iodo-benzamide](/img/structure/B1656534.png)
![3-iodo-N-[(E)-[4-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide](/img/structure/B1656535.png)


![N-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-chloroaniline](/img/structure/B1656538.png)


![4-[(E)-(5-Aminotetrazol-1-yl)iminomethyl]-2-iodo-6-methoxyphenol](/img/structure/B1656541.png)
